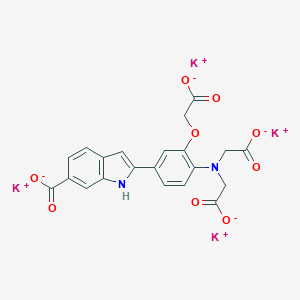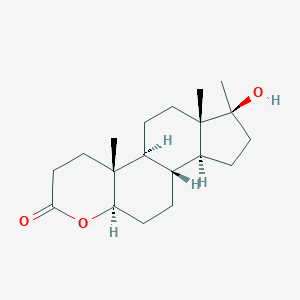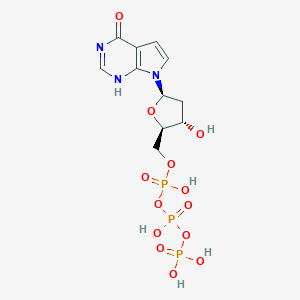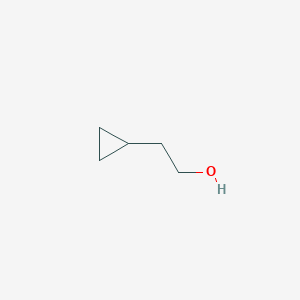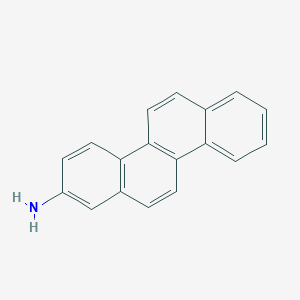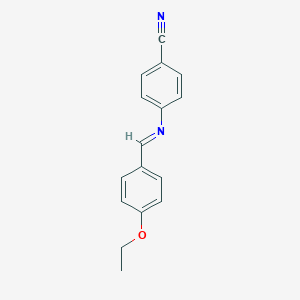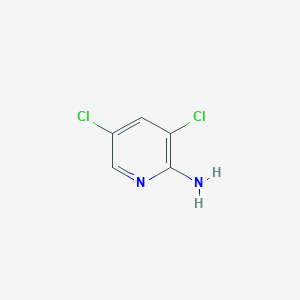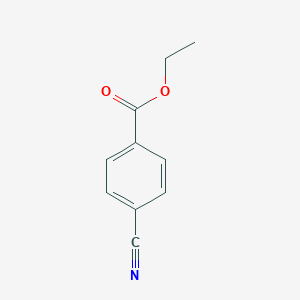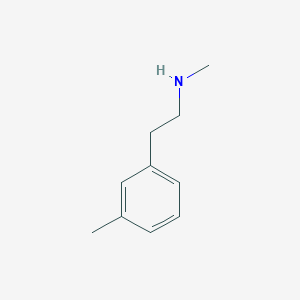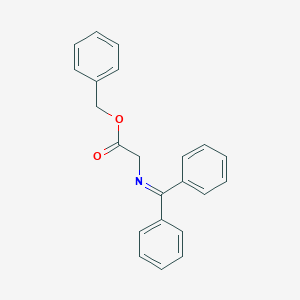![molecular formula C12H10N2O4S B145803 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-59-1](/img/structure/B145803.png)
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic acid (NTP) is an organic compound that has been utilized in scientific research for various purposes. It is a derivative of 2-phenylpropionic acid and contains a nitro and thiazole group. NTP is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Mécanisme D'action
The mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and oxidative stress. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in inflammation. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Effets Biochimiques Et Physiologiques
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its wide range of potential applications. It has been studied for its potential in treating various diseases and has shown promising results in animal models. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has low toxicity and is relatively easy to synthesize.
One limitation of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to animals or to use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential side effects.
Orientations Futures
There are several future directions for the study of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of research is the development of more efficient synthesis methods for 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. Another area of research is the investigation of the potential side effects of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its long-term safety. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential applications in treating various diseases.
Méthodes De Synthèse
The synthesis of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-phenylpropionic acid with thionyl chloride to form 2-chloro-3-phenylpropionic acid. The resulting compound is then reacted with thiazole-2-amine and sodium acetate to form 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been widely used in scientific research due to its potential as a pharmacological agent. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been investigated for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
132483-59-1 |
|---|---|
Nom du produit |
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid |
Formule moléculaire |
C12H10N2O4S |
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
2-[3-nitro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7(12(15)16)8-2-3-9(10(6-8)14(17)18)11-13-4-5-19-11/h2-7H,1H3,(H,15,16) |
Clé InChI |
RYBRJKPOYVXDJT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



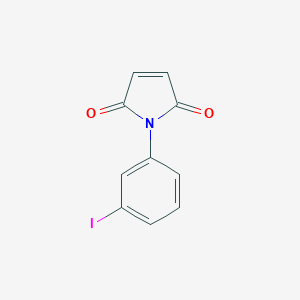
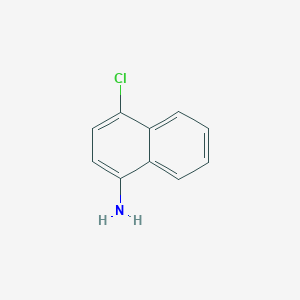
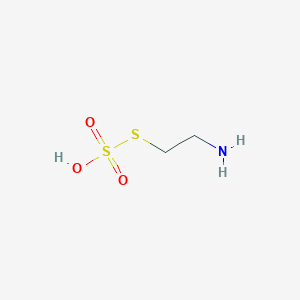
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
